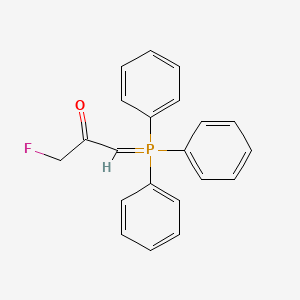
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is an organophosphorus compound characterized by the presence of a fluorine atom, a triphenylphosphoranylidene group, and a propan-2-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one typically involves the reaction of triphenylphosphine with a suitable fluorinated precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanylidene group to a phosphine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one involves its interaction with various molecular targets. The compound’s phosphanylidene group can participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used reagent in organic synthesis.
Fluorinated Ketones: Compounds with similar fluorine-containing moieties.
Phosphine Oxides: Oxidized derivatives of phosphines.
Uniqueness
1-Fluoro-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one is unique due to the combination of a fluorine atom and a triphenylphosphoranylidene group. This structural feature imparts distinct reactivity and stability, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
82754-88-9 |
|---|---|
Molecular Formula |
C21H18FOP |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1-fluoro-3-(triphenyl-λ5-phosphanylidene)propan-2-one |
InChI |
InChI=1S/C21H18FOP/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17H,16H2 |
InChI Key |
QWMFUAHAHAKFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)CF)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















